Ethyl (2Z)-2-(phenylhydrazono)propanoate
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Overview
Description
Ethyl (2Z)-2-(phenylhydrazono)propanoate is a chemical compound with the molecular formula C11H14N2O2. It is known for its unique structure, which includes a phenylhydrazine moiety linked to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenylhydrazinylidene)propanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
[ \text{Ethyl acetoacetate} + \text{Phenylhydrazine} \rightarrow \text{Ethyl (2Z)-2-(phenylhydrazono)propanoate} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized to increase yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2Z)-2-(phenylhydrazono)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl (2Z)-2-(phenylhydrazono)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use as a potential therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(2-phenylhydrazinylidene)propanoate involves its interaction with molecular targets such as enzymes and proteins. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to act as an inhibitor for certain enzymes, thereby modulating biological processes .
Comparison with Similar Compounds
- Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate
- 2-Phenylhydrazinylidene derivatives
Comparison: Ethyl (2Z)-2-(phenylhydrazono)propanoate stands out due to its specific hydrazone linkage and ester functionality, which confer unique reactivity and bioactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
ethyl 2-(phenylhydrazinylidene)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHLGLQBPHEKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298036 |
Source
|
Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-33-7 |
Source
|
Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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